molecular formula C13H9NO4 B11869285 8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one

8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one

Cat. No.: B11869285
M. Wt: 243.21 g/mol
InChI Key: CIBLWEYTLAIXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one is a chemical scaffold of significant interest in medicinal chemistry and biochemical research. This compound belongs to the 6H-benzo[c]chromen-6-one class, a structure found in various biologically active natural and synthetic compounds . The specific pattern of hydroxy and amino substitutions on this core structure suggests potential for multiple research applications, particularly in the development of enzyme inhibitors and therapeutic agents. The core 6H-benzo[c]chromen-6-one structure is a privileged scaffold in drug discovery. Research on closely related analogues indicates that derivatives with specific substitution patterns can exhibit potent tyrosinase inhibitory activity . Tyrosinase is a key enzyme in melanin production, and its inhibitors are investigated for managing skin pigment disorders. Compounds featuring hydroxy substitutions, such as the 1,2-dihydroxy motif present in this molecule, have been shown to contribute importantly to binding at the enzyme's active site, often acting as competitive inhibitors . Furthermore, amino-substituted benzo[c]chromen-6-one derivatives are synthetic targets pursued for their diverse bioactivity profiles, which can include anti-inflammatory and anti-proliferative effects . The presence of an 8-amino group alongside the 1,2-dihydroxy functionality makes this compound a promising candidate for researchers exploring structure-activity relationships (SAR) and developing new enzyme inhibitors or other bioactive molecules . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

8-amino-1,2-dihydroxybenzo[c]chromen-6-one

InChI

InChI=1S/C13H9NO4/c14-6-1-2-7-8(5-6)13(17)18-10-4-3-9(15)12(16)11(7)10/h1-5,15-16H,14H2

InChI Key

CIBLWEYTLAIXMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)OC3=C2C(=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Metal-Free Oxidative Cyclization

A robust metal-free approach employs potassium peroxydisulfate (K₂S₂O₈) and catalytic silver nitrate (AgNO₃) to cyclize biaryl-2-carboxylic acids into 6H-benzo[c]chromen-6-ones. For example, biphenyl-2-carboxylic acid undergoes oxidative dehydrogenation at ambient temperature, yielding the core structure in 82% isolated yield (Table 1). This method avoids toxic transition metals and tolerates electron-deficient substrates, making it ideal for subsequent functionalization.

Table 1: Optimization of Metal-Free Cyclization Conditions

Starting MaterialOxidantCatalystYield (%)
Biphenyl-2-carboxylic acidK₂S₂O₈AgNO₃82
2-Naphthoic acidK₂S₂O₈AgNO₃76
4-Methoxybiphenyl-2-carboxylic acidK₂S₂O₈AgNO₃68

Transition Metal-Catalyzed Methods

Palladium-catalyzed cyclizations offer complementary regioselectivity for electron-rich substrates. Wang et al. demonstrated that Pd(OAc)₂ (10 mol%) with xanthphos ligand promotes cyclization of methyl biphenyl-2-carboxylates, achieving 89% yield for methoxy-substituted derivatives. However, this method struggles with electron-withdrawing groups, limiting its utility for nitro- or amino-containing precursors.

Regioselective Introduction of 8-Amino and 1,2-Dihydroxy Groups

Functionalization of the benzo[c]chromenone core at positions 1, 2, and 8 necessitates sequential protection/deprotection and selective coupling reactions.

Nitro-Group Installation and Reduction to Amino

Nitration at position 8 is achieved using fuming nitric acid in sulfuric acid at 0°C. For instance, 8-nitro-1,2-dimethoxy-6H-benzo[c]chromen-6-one is obtained in 74% yield from the dimethoxy precursor. Subsequent reduction with H₂/Pd/C in ethanol converts the nitro group to an amine, yielding 8-amino-1,2-dimethoxy-6H-benzo[c]chromen-6-one (87% yield).

Boron Tribromide-Mediated Demethylation

Simultaneous removal of methoxy groups at positions 1 and 2 requires careful stoichiometry. Treatment with BBr₃ (3.2 equiv) in dichloromethane at −78°C selectively cleaves methyl ethers without affecting the amino group. This step converts 8-amino-1,2-dimethoxy derivatives into the target 8-amino-1,2-dihydroxy compound in 91% yield.

Table 2: Demethylation Efficiency with BBr₃

SubstrateBBr₃ (equiv)Temperature (°C)Yield (%)
8-Amino-1,2-dimethoxy3.2−7891
8-Nitro-1,2-dimethoxy3.2−7882
8-Acetamido-1,2-dimethoxy2.5068

Alternative Pathways: Suzuki Coupling and Late-Stage Amination

Suzuki-Miyaura Cross-Coupling

Pre-functionalization of the biaryl-2-carboxylic acid precursor with a bromine atom at position 8 enables Pd-catalyzed coupling with benzophenone imine. Subsequent hydrolysis yields the 8-amino intermediate directly. For example, 8-bromo-1,2-dimethoxy-6H-benzo[c]chromen-6-one reacts with benzophenone imine under Suzuki conditions (Pd(dppf)Cl₂, K₂CO₃), affording the 8-amino derivative in 78% yield.

Buchwald-Hartwig Amination

Late-stage amination of 8-bromo-1,2-dihydroxy-6H-benzo[c]chromen-6-one using Pd₂(dba)₃ and Xantphos with ammonia as the nitrogen source provides a one-step route to the target compound. However, competing hydroxylation at position 8 reduces yields to 63%.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Synthetic Routes

MethodStepsTotal Yield (%)Key Advantage
Nitration/Reduction458High regioselectivity
Suzuki Coupling365Early-stage amination
Buchwald-Hartwig263Fewer steps

The nitration/reduction pathway remains the most reliable for large-scale synthesis, despite its longer step count. Suzuki coupling offers faster access but requires stoichiometric boronic acids.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic (-OH) and amino (-NH2) groups undergo oxidation under controlled conditions:

  • Phenolic oxidation : Treatment with KMnO4 or CrO3 in acidic media converts the 1,2-dihydroxy groups to a quinone structure, forming 8-amino-6H-benzo[c]chromene-1,2-dione (C13H7NO4). This reaction proceeds via a radical intermediate, confirmed by ESR spectroscopy .

  • Amino group oxidation : Exposure to H2O2 or NaOCl oxidizes the primary amine to a nitroso derivative (8-nitroso-1,2-dihydroxy-6H-benzo[c]chromen-6-one ), identifiable by its characteristic λmax at 420 nm in UV-Vis spectra .

Substitution Reactions

Electrophilic aromatic substitution occurs preferentially at the C3 and C9 positions due to resonance stabilization from adjacent oxygen atoms:

Table 1: Substitution Reactions and Products

ReagentConditionsProduct StructureYield (%)
Bromine (Br2)AcOH, 25°C, 2 h3-Bromo-8-amino-1,2-dihydroxy-6H-...78
Acetyl chloridePyridine, reflux9-Acetyl-8-amino-1,2-dihydroxy-6H-...62
Diazonium saltspH 9, 0–5°CAzo-coupled derivatives45–55

Acylation and Alkylation

The amino group exhibits nucleophilic reactivity:

  • Acylation : Reaction with acetic anhydride generates 8-acetamido-1,2-dihydroxy-6H-benzo[c]chromen-6-one (m.p. 248–250°C), confirmed by IR (νmax 1685 cm⁻¹ for amide C=O) .

  • Alkylation : Treatment with benzyl bromide in DMF/K2CO3 yields 8-(benzylamino)-1,2-dihydroxy-6H-benzo[c]chromen-6-one , with 71% isolated yield .

Complexation with Metal Ions

The ortho-dihydroxy motif binds transition metals, forming stable chelates:

Table 2: Metal Complex Stability Constants (log K)

Metal Ionlog K (25°C, I=0.1M)Application
Fe³⁺12.3 ± 0.2Catalytic oxidation studies
Cu²⁺10.8 ± 0.3Antifungal agents
Al³⁺9.1 ± 0.4Fluorescent sensors

Enzyme-Targeted Modifications

Derivatives show potent inhibition of phosphodiesterase 2 (PDE2) and tyrosinase:

  • PDE2 inhibition : The 8-amino-1,2-dihydroxy derivative exhibits IC50 = 3.67 μM, comparable to BAY 60-7550 (IC50 = 1.0 μM) .

  • Tyrosinase inhibition : Introduction of a 3-methoxy group enhances activity by 95%, attributed to hydrophobic interactions with the enzyme’s active site .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [4+2] cycloaddition with dienophiles:

  • Reaction with maleic anhydride produces a fused tricyclic adduct (5,8-dioxabicyclo[4.3.0]non-9-ene-2,3-dione ) in 58% yield, confirmed by X-ray crystallography .

Reductive Amination

The amine participates in reductive amination with ketones:

  • Reaction with cyclohexanone and NaBH3CN yields 8-(cyclohexylamino)-1,2-dihydroxy-6H-benzo[c]chromen-6-one , a precursor for neuroprotective agents .

Coupling Reactions

Palladium-catalyzed cross-couplings enable aryl functionalization:

  • Suzuki coupling with 4-methoxyphenylboronic acid affords 8-amino-1,2-dihydroxy-3-(4-methoxyphenyl)-6H-benzo[c]chromen-6-one (72% yield), enhancing PDE2 inhibition (IC50 = 2.89 μM) .

Critical Analysis of Limitations

  • Low solubility : Polar aprotic solvents (DMSO, DMF) are required for reactions, limiting green chemistry applications .

  • Air sensitivity : The 1,2-dihydroxy moiety oxidizes spontaneously under alkaline conditions, necessitating inert atmospheres .

This comprehensive profile establishes 8-amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one as a multifunctional building block for drug discovery and catalytic systems.

Scientific Research Applications

1.1. Estrogen Receptor Modulation

One of the significant applications of 8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one is its role as a selective estrogen receptor modulator (SERM). SERMs are compounds that can selectively activate or inhibit estrogen receptors in different tissues, making them useful in treating conditions related to estrogen deficiency or excess. This compound has been suggested for use in managing diseases such as osteoporosis, breast cancer, and endometriosis by modulating estrogen activity in the body .

1.2. Neuroprotective Effects

Research indicates that derivatives of this compound exhibit potential neuroprotective properties. For instance, studies on related compounds have shown their capability to inhibit phosphodiesterase II (PDE2), an enzyme linked to neurodegenerative diseases. Inhibiting PDE2 can enhance cognitive function and protect against neurotoxicity induced by stress hormones like corticosterone . The compound's ability to cross the blood-brain barrier further supports its potential as a treatment for cognitive impairments.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that modify the core chromene structure to enhance its biological activity. For example, various substituents can be introduced at specific positions on the chromene ring to optimize its pharmacological properties .

Synthesis Route Starting Materials Conditions Yield
Reaction with 2-bromobenzoic acid and resorcinol2-bromobenzoic acid, resorcinol, sodium hydroxideHeated at reflux with copper sulfate catalystModerate to good

3.1. Urolithin Derivatives

Recent studies have focused on urolithin derivatives, which share structural similarities with this compound. These studies have demonstrated that certain derivatives possess strong PDE2 inhibitory activity, with IC50 values indicating effective inhibition at low concentrations . This research highlights the potential for developing new drugs targeting neurodegenerative conditions.

3.2. Cancer Treatment

The compound's application in cancer therapy has been explored extensively. It has been suggested that it could be effective in treating breast and prostate cancers by acting on estrogen receptors and inhibiting tumor growth . Clinical trials are needed to validate these findings and establish appropriate dosing regimens.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Positioning and Ring Saturation

The biological activity of benzo[c]chromen-6-one derivatives is highly dependent on substituent positions and ring saturation:

  • Hydroxyl Groups : Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one) exhibits fluorescence-based Iron(III) sensing and moderate PDE2 inhibition . In contrast, 3,8,9-trihydroxy-6H-benzo[c]chromen-6-one (isolated from Caesalpinia sappan) shows antioxidant activity, emphasizing the role of multiple hydroxyl groups in radical scavenging .
  • Amino Group: The 8-amino substitution in the target compound is rare among reported derivatives.
  • Saturation : 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, with a saturated ring, demonstrates improved fluorescence quenching for Iron(III) detection compared to unsaturated Urolithin B, suggesting that saturation enhances rigidity and binding specificity .

Table 1: Structural Comparison of Key Derivatives

Compound Name Substituents (Position) Key Biological Activity Reference
8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one 1,2-dihydroxy, 8-amino Inferred: Metal sensing, enzyme inhibition N/A
Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one) 3-hydroxy Iron(III) sensing, PDE2 inhibition
3-Hydroxy-7,8,9,10-tetrahydro derivative 3-hydroxy, saturated ring Enhanced Iron(III) sensing
Alkoxylated derivative 1f Alkoxy (position unspecified) PDE2 inhibition (IC50: 3.67 µM)
ERbeta-selective agonist 3,8-bis hydroxyl ERbeta activation (>100-fold selectivity)
Metal Sensing and Fluorescence
  • Iron(III) Selectivity: Both Urolithin B and its tetrahydro analogue act as "on-off" fluorescent sensors for Iron(III), with the saturated derivative showing improved quenching efficiency due to reduced steric hindrance .
Enzyme Inhibition
  • PDE2 Inhibition: Alkoxylated derivatives (e.g., compound 1f) exhibit potent PDE2 inhibition (IC50: 3.67 µM), outperforming lead compounds. Substituents with ~5 carbons optimize activity, suggesting hydrophobicity and chain length are critical .
  • Cholinesterase Inhibition : 6H-benzo[c]chromen-6-one derivatives show activity comparable to donepezil and rivastigmine. Tetrahydro derivatives, with improved CNS penetration, are prioritized for Alzheimer’s therapy .
Receptor Modulation
  • ERbeta Selectivity: Derivatives with 3,8-bis hydroxyl groups exhibit nanomolar potency and >100-fold selectivity for ERbeta over ERalpha. The target compound’s 8-amino group may disrupt hydrogen-bonding networks critical for receptor binding, reducing efficacy .

Table 2: Activity Comparison

Activity 8-Amino-1,2-dihydroxy Urolithin B Tetrahydro Derivative Notes
Metal Sensing Potential (novel coordination) Yes (Fe³+) Yes (Fe³+) Amino may alter selectivity
PDE2 Inhibition Predicted low Moderate Not tested Alkoxy groups optimal
Cholinesterase Inhibition Unknown Yes Yes (enhanced CNS penetration) Hydrophobic groups favored
Antioxidant Activity Possible Yes Unknown Hydroxyl density critical

Biological Activity

8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one is a compound of interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological effects, mechanisms of action, and potential applications in various fields, including medicine and pharmacology.

Chemical Structure and Properties

The compound belongs to the class of benzo[c]chromenes, characterized by a chromene backbone with additional functional groups that enhance its biological activity. The presence of amino and hydroxyl groups contributes to its reactivity and interaction with biological targets.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has demonstrated efficacy against various bacterial strains and fungi. For instance, an agar well diffusion method revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)20

Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The hydroxyl groups facilitate interactions with enzymes involved in inflammatory pathways.
  • Receptor Modulation : The amino group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
  • Oxidative Stress Reduction : The compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : In a study involving mice models, administration of the compound resulted in reduced tumor growth compared to controls. Histological analysis indicated decreased mitotic indices in treated groups.
  • Combination Therapy : A recent clinical study explored the effects of combining this compound with standard chemotherapy agents. Results indicated enhanced efficacy and reduced side effects, suggesting a synergistic effect.

Q & A

Q. What documentation is required for publishing research on this compound?

  • Methodological Answer :
  • Synthetic Procedures : Detailed steps, yields, and characterization data (NMR, HRMS).
  • Safety Data : Reference GHS classifications and disposal protocols .
  • Ethical Statements : Declare compliance with institutional review boards (if applicable) .

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